3-Cyano-4,5-dimethylbenzyl 1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyano-4,5-dimethylbenzyl 1H-pyrrole-2-carboxylate is a complex organic compound that features both a benzyl and a pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-4,5-dimethylbenzyl 1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 3-cyano-4,5-dimethylbenzyl chloride with 1H-pyrrole-2-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Cyano-4,5-dimethylbenzyl 1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
3-Cyano-4,5-dimethylbenzyl 1H-pyrrole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-Cyano-4,5-dimethylbenzyl 1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Cyano-4,5-dimethylbenzyl 1H-pyrrole-3-carboxylate
- 3-Cyano-4,5-dimethylbenzyl 1H-pyrrole-2-carboxamide
- 4,5-Dimethylbenzyl 1H-pyrrole-2-carboxylate
Uniqueness
3-Cyano-4,5-dimethylbenzyl 1H-pyrrole-2-carboxylate is unique due to the presence of both cyano and carboxylate functional groups, which impart distinct chemical reactivity and potential biological activity. Its structural features allow for diverse chemical modifications, making it a versatile compound in synthetic chemistry and drug development.
Properties
Molecular Formula |
C15H14N2O2 |
---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
(3-cyano-4,5-dimethylphenyl)methyl 1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C15H14N2O2/c1-10-6-12(7-13(8-16)11(10)2)9-19-15(18)14-4-3-5-17-14/h3-7,17H,9H2,1-2H3 |
InChI Key |
BPCUWJFDGONDGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C)C#N)COC(=O)C2=CC=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.